ML324, chemically named N-(3-(Dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide, is a small molecule identified through high-throughput screening and subsequent medicinal chemistry optimization. [] It is classified as a histone demethylase inhibitor, specifically targeting the Jumonji domain-containing protein 2 (JMJD2/KDM4) family. [] This family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues. [] ML324 has garnered significant interest in scientific research due to its potential application in studying epigenetic mechanisms and as a tool compound for exploring the therapeutic potential of JMJD2 inhibition in various diseases, including viral infections and cancer. []
The synthesis of ML324 involves several steps that typically require organic chemistry techniques. The compound can be synthesized through the coupling of 8-hydroxyquinoline with an appropriate benzamide derivative. Specific methods may include:
Technical details regarding the reaction conditions, such as temperature and time, would depend on the specific synthetic route chosen by researchers .
ML324's molecular structure features a central benzamide core substituted with an 8-hydroxyquinoline moiety and a dimethylamino propyl side chain. The key structural components include:
The compound exhibits a high degree of specificity for its target enzymes, with an IC50 value of approximately 920 nM against JMJD2 demethylases .
ML324 participates in several chemical reactions primarily related to its role as a histone demethylase inhibitor. The interactions include:
The mechanism of action of ML324 involves multiple pathways:
The physical and chemical properties of ML324 are crucial for understanding its behavior in biological systems:
Relevant analyses include:
ML324 has several significant applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3